

ML364 Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML364**

Cat. No.: **B609155**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML364 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. By targeting USP2, **ML364** disrupts key cellular processes that are critical for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the mechanism of action of **ML364** in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary mechanism involves the inhibition of USP2, leading to the destabilization and subsequent proteasomal degradation of key oncoproteins, most notably Cyclin D1 and the anti-apoptotic protein survivin. This culminates in cell cycle arrest, inhibition of DNA repair, and induction of apoptosis, highlighting the therapeutic potential of **ML364** in oncology.

Core Mechanism of Action: USP2 Inhibition

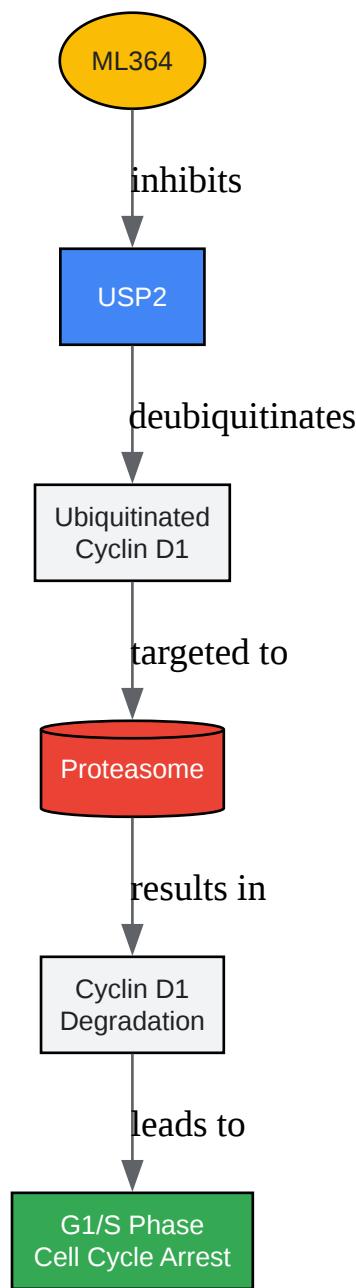
ML364 functions as a selective, reversible, and non-covalent inhibitor of USP2.^[1] It directly binds to USP2 with a dissociation constant (Kd) of 5.2 μM.^{[2][3]} The inhibition of USP2's deubiquitinating activity is the central event that triggers the downstream anti-cancer effects of **ML364**. USP2 is responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.^[4] By inhibiting USP2, **ML364** effectively promotes the degradation of its oncogenic substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **ML364**.

Table 1: Biochemical Activity of **ML364**

Target	Assay Type	Substrate	IC50 (µM)	Reference
USP2	Biochemical Assay	Internally quenched fluorescent di-ubiquitin (Lys-48-linked)	1.1	[4]
USP2	Biochemical Assay	Internally quenched fluorescent di-ubiquitin (Lys-63-linked)	1.7	[4]
USP8	Biochemical Assay	Internally quenched fluorescent di-ubiquitin	0.95	[4]

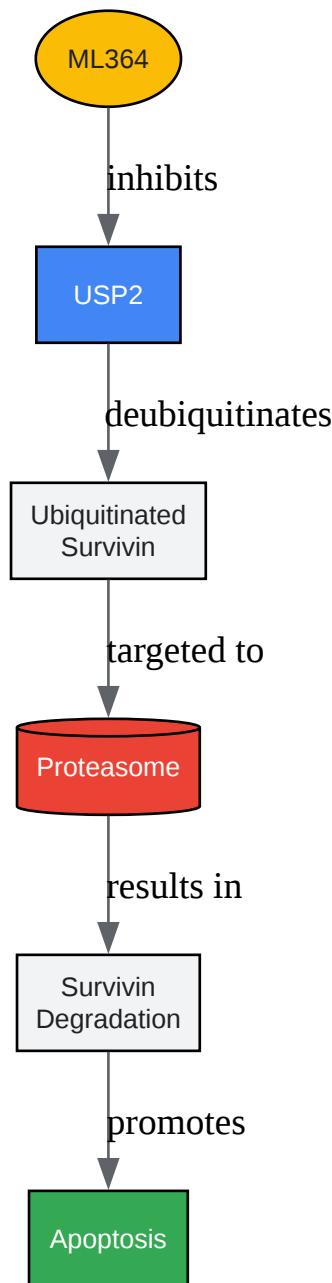

Table 2: Anti-proliferative Activity of **ML364** in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Incubation Time (hours)	IC50 (µM)	Reference
Mino	Mantle Cell Lymphoma	CellTiter-Glo	72	~2.5	[2]
HCT116	Colorectal Carcinoma	CellTiter-Glo	72	~5	[2]
LnCAP	Prostate Cancer	CellTiter-Glo	24	>10	[2]
LnCAP	Prostate Cancer	CellTiter-Glo	48	~7.5	[2]
MCF7	Breast Cancer	CellTiter-Glo	24	>10	[2]
MCF7	Breast Cancer	CellTiter-Glo	48	~10	[2]

Key Downstream Effects and Signaling Pathways

Cyclin D1 Degradation and Cell Cycle Arrest

One of the most well-characterized downstream effects of **ML364** is the degradation of Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle.[\[1\]](#)[\[4\]](#)[\[5\]](#) USP2 deubiquitinates and stabilizes Cyclin D1; therefore, inhibition of USP2 by **ML364** leads to an accumulation of ubiquitinated Cyclin D1, marking it for proteasomal degradation.[\[4\]](#) The reduction in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S checkpoint.[\[4\]](#)[\[5\]](#) This effect has been observed in various cancer cell lines, including colorectal cancer (HCT116) and mantle cell lymphoma (Mino).[\[4\]](#)[\[5\]](#)

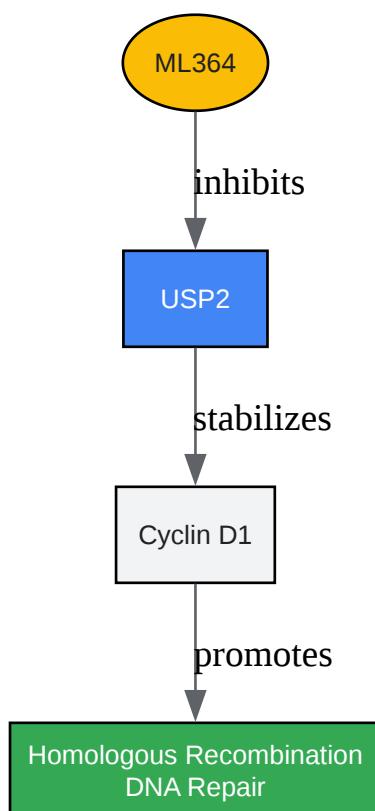

[Click to download full resolution via product page](#)

Caption: **ML364** inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.

Downregulation of Survivin and Induction of Apoptosis

ML364 also promotes the degradation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[6] USP2 interacts with and deubiquitinates survivin, thereby stabilizing it.[6] By inhibiting USP2, **ML364** increases the ubiquitination of survivin, leading to its

proteasomal degradation.[6] The downregulation of survivin sensitizes cancer cells to apoptosis, particularly in combination with other agents like TRAIL (TNF-related apoptosis-inducing ligand).[6][7]



[Click to download full resolution via product page](#)

Caption: **ML364** induces apoptosis by promoting the degradation of survivin.

Impairment of Homologous Recombination-Mediated DNA Repair

ML364 has been shown to decrease homologous recombination (HR)-mediated DNA repair.^[4] This effect is consistent with the role of Cyclin D1 in the DNA damage response.^[4] By promoting the degradation of Cyclin D1, **ML364** impairs the ability of cancer cells to repair DNA double-strand breaks, which can lead to the accumulation of genomic instability and cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DR-GFP assay (I-SceI induced DSB repair assay) [bio-protocol.org]
- 3. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 5. DNA repair assays [bio-protocol.org]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [ML364 Mechanism of Action in Cancer Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609155#ml364-mechanism-of-action-in-cancer-cells\]](https://www.benchchem.com/product/b609155#ml364-mechanism-of-action-in-cancer-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com